molecular formula C6H6F3NO3 B1315403 1-(2,2,2-Trifluoroacetamido)cyclopropanecarboxylic acid CAS No. 669066-98-2

1-(2,2,2-Trifluoroacetamido)cyclopropanecarboxylic acid

Cat. No.: B1315403
CAS No.: 669066-98-2
M. Wt: 197.11 g/mol
InChI Key: ZWFYYKVOJQHLTH-UHFFFAOYSA-N
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Description

1-(2,2,2-Trifluoroacetamido)cyclopropanecarboxylic acid is a synthetic organic compound with the molecular formula C6H6F3NO3 and a molecular weight of 197.11 g/mol It is characterized by the presence of a trifluoroacetamido group attached to a cyclopropane ring, which is further connected to a carboxylic acid group

Preparation Methods

The synthesis of 1-(2,2,2-Trifluoroacetamido)cyclopropanecarboxylic acid typically involves the reaction of amino-cyclopropanecarboxylic acid with trifluoroacetic acid ethyl ester in the presence of a base such as triethylamine . The reaction is carried out in a solvent like methanol at room temperature, resulting in the formation of the desired product. Industrial production methods may involve similar synthetic routes but optimized for larger scale production and higher yields.

Chemical Reactions Analysis

1-(2,2,2-Trifluoroacetamido)cyclopropanecarboxylic acid can undergo various chemical reactions, including:

Scientific Research Applications

1-(2,2,2-Trifluoroacetamido)cyclopropanecarboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2,2,2-Trifluoroacetamido)cyclopropanecarboxylic acid involves its interaction with specific molecular targets. The trifluoroacetamido group can form hydrogen bonds and other interactions with proteins and enzymes, potentially inhibiting their activity. The cyclopropane ring provides rigidity to the molecule, enhancing its binding affinity to targets .

Comparison with Similar Compounds

Similar compounds to 1-(2,2,2-Trifluoroacetamido)cyclopropanecarboxylic acid include:

Biological Activity

1-(2,2,2-Trifluoroacetamido)cyclopropanecarboxylic acid, commonly referred to as TFAC, is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of TFAC based on recent research findings, case studies, and its mechanisms of action.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C6H8F3N O2
  • Molecular Weight : 201.13 g/mol

The presence of the trifluoroacetamido group significantly influences the compound's reactivity and biological interactions. The cyclopropane moiety adds rigidity to the structure, which can enhance binding interactions with biological targets.

The biological activity of TFAC is primarily attributed to its interaction with specific enzymes and receptors. The trifluoroacetamido group is known to enhance lipophilicity and may facilitate membrane permeability, allowing the compound to exert effects within cellular environments.

Key Mechanisms Include:

  • Enzyme Inhibition : TFAC has been shown to inhibit various enzymes involved in metabolic pathways. For instance, it competes with substrates for active sites in enzymes like O-acetylserine sulfhydrylase (OASS) .
  • Receptor Modulation : The compound may interact with protein receptors, altering their activity and influencing downstream signaling pathways.

Antimicrobial Properties

Research indicates that TFAC exhibits significant antimicrobial activity against various bacterial strains. In vitro studies have demonstrated that TFAC can inhibit the growth of pathogenic bacteria, making it a candidate for further development as an antimicrobial agent.

Cytotoxicity Studies

Cytotoxicity assays reveal that while TFAC is effective against certain pathogens, it shows low cytotoxicity towards mammalian cells. This profile suggests a favorable therapeutic index, which is crucial for drug development.

Case Studies

  • Study on Enzyme Inhibition :
    • Objective : To evaluate the inhibitory effects of TFAC on OASS.
    • Findings : TFAC displayed potent inhibition with an IC50 value in the low micromolar range. Structural analysis through X-ray crystallography confirmed binding at the active site .
  • Antimicrobial Efficacy :
    • Objective : To assess the antimicrobial activity against Staphylococcus aureus.
    • Methodology : Minimal Inhibitory Concentration (MIC) tests were conducted.
    • Results : TFAC showed promising results with MIC values comparable to established antibiotics .

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesBiological Activity
1-(2,2-Difluoroacetamido)cyclopropanecarboxylic acidSimilar structure but less fluorinationReduced antimicrobial efficacy
1-(Trifluoromethylacetamido)cyclopropanecarboxylic acidEnhanced lipophilicityIncreased enzyme inhibition

The presence of trifluoromethyl groups in TFAC enhances its biological activity compared to similar compounds lacking these features.

Properties

IUPAC Name

1-[(2,2,2-trifluoroacetyl)amino]cyclopropane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6F3NO3/c7-6(8,9)3(11)10-5(1-2-5)4(12)13/h1-2H2,(H,10,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWFYYKVOJQHLTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C(=O)O)NC(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10514446
Record name 1-(2,2,2-Trifluoroacetamido)cyclopropane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10514446
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

669066-98-2
Record name 1-(2,2,2-Trifluoroacetamido)cyclopropane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10514446
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

1-Carboxycyclopropanaminium chloride (0.980 g, 7.124 mmol) was suspended in methanol (14 mL) and triethylamine (1.514 g, 14.960 mmol) was subsequently added. To this suspension was then added ethyl trifluoroacetate (1.113 g, 7.836 mmol) and allowed to stir at 25° C. After 16 hours, the reaction was quenched with 1N hydrochloric acid and extracted with ethyl acetate. The organic extract was dried with sodium sulfate, filtered and concentrated under reduced pressure to produce the title compound as a white solid. 1H NMR (400 MHz, (CD3)2SO) δ 12.76 (s, 1H), 9.94 (s, 1H), 1.38-1.44 (m, 2H), 1.08-1.14 (m, 2H).
Quantity
0.98 g
Type
reactant
Reaction Step One
Quantity
1.514 g
Type
reactant
Reaction Step Two
Quantity
1.113 g
Type
reactant
Reaction Step Three
Quantity
14 mL
Type
solvent
Reaction Step Four

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